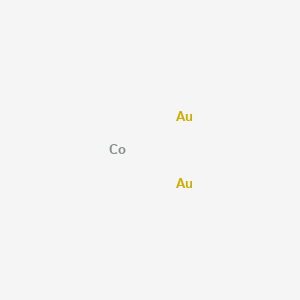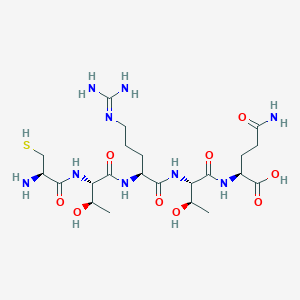
Cobalt--gold (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt-gold (1/2) is a bimetallic compound composed of cobalt and gold in a 1:2 ratio. This compound is of significant interest due to its unique properties, which combine the magnetic characteristics of cobalt with the noble metal properties of gold. These properties make cobalt-gold (1/2) a valuable material in various scientific and industrial applications, including catalysis, electronics, and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt-gold (1/2) can be synthesized through various methods, including hydrothermal synthesis, chemical reduction, and electrodeposition. One common method involves the reduction of cobalt salts in the presence of gold salts under controlled conditions. For example, cobalt-gold nanostructures can be prepared by reducing cobalt chloride and gold chloride in a solution with a reducing agent such as sodium borohydride .
Industrial Production Methods
In industrial settings, cobalt-gold (1/2) is often produced using large-scale chemical reduction methods. This involves the use of high-purity cobalt and gold salts, which are reduced in a controlled environment to form the desired bimetallic compound. The process may also involve the use of surfactants and stabilizers to control the size and morphology of the resulting particles .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt-gold (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both cobalt and gold, which can participate in different types of chemical processes.
Common Reagents and Conditions
Oxidation: Cobalt-gold (1/2) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of cobalt and gold oxides.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or hydrazine. This reaction is often carried out in an aqueous solution at room temperature.
Major Products Formed
The major products formed from these reactions include cobalt and gold oxides, reduced cobalt-gold nanoparticles, and various coordination complexes depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cobalt-gold (1/2) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Mécanisme D'action
The mechanism by which cobalt-gold (1/2) exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. In catalysis, the compound’s surface properties facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biomedical applications, the magnetic properties of cobalt-gold nanoparticles allow for targeted delivery and controlled release of therapeutic agents .
Comparaison Avec Des Composés Similaires
Cobalt-gold (1/2) can be compared with other bimetallic compounds such as cobalt-silver, cobalt-platinum, and cobalt-palladium. While these compounds share some similarities, cobalt-gold (1/2) is unique due to its combination of magnetic and noble metal properties. This makes it particularly suitable for applications requiring both high stability and magnetic functionality .
List of Similar Compounds
- Cobalt-silver
- Cobalt-platinum
- Cobalt-palladium
- Cobalt-nickel
- Cobalt-copper
Propriétés
Numéro CAS |
916486-91-4 |
|---|---|
Formule moléculaire |
Au2Co |
Poids moléculaire |
452.86633 g/mol |
Nom IUPAC |
cobalt;gold |
InChI |
InChI=1S/2Au.Co |
Clé InChI |
VNNUPMSCFKYMSH-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Au].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)

silane](/img/structure/B12596173.png)
![2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-](/img/structure/B12596176.png)
![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
![4-[Hydroxy(dimethyl)silyl]benzonitrile](/img/structure/B12596188.png)
![5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12596197.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile](/img/structure/B12596199.png)

![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)

![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)
![Pyridine, 4-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12596236.png)
![1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12596244.png)
